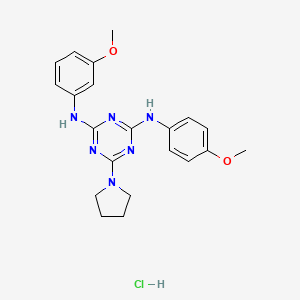

N2-(3-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-28-17-10-8-15(9-11-17)22-19-24-20(23-16-6-5-7-18(14-16)29-2)26-21(25-19)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWHJMUNVUKGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1215842-82-2) is a synthetic organic compound belonging to the triazine family. This compound exhibits diverse biological activities, which have been the subject of various studies. Below is a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25ClN6O2

- Molecular Weight : 428.9 g/mol

- Chemical Structure : The compound features a triazine ring substituted with two methoxyphenyl groups and a pyrrolidinyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses.

- Nucleic Acid Interaction : It exhibits potential for binding with nucleic acids, which could affect gene expression and cellular function.

Anticancer Activity

Research indicates that derivatives of triazines, including this compound, exhibit significant anticancer properties:

- Case Study : A study demonstrated that similar triazine derivatives inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens:

- Research Findings : In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation in various models .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | C21H25N6O2 | Anticancer, antimicrobial |

| N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | C21H25N6O2 | Similar activities with variations in potency |

Safety Profile

While the biological activities are promising, safety assessments are essential for therapeutic applications:

- Toxicity Studies : Preliminary studies indicate a moderate safety profile; however, further toxicological evaluations are necessary to establish safety margins for clinical use.

Preparation Methods

Core Triazine Ring Formation

The 1,3,5-triazine core is typically constructed via cyclization reactions or stepwise substitution. For this compound, the most efficient route involves sequential nucleophilic aromatic substitution (SNAr) on a pre-formed triazine backbone. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its high reactivity and ability to undergo selective substitutions at varying temperatures.

Step 1: Introduction of Pyrrolidin-1-yl Group

The 6-position of cyanuric chloride is substituted first with pyrrolidine under mild conditions (0–5°C) in anhydrous dichloromethane (DCM) or acetonitrile. Triethylamine (TEA) is employed as a proton scavenger to drive the reaction to completion:

$$

\text{C}3\text{N}3\text{Cl}3 + \text{C}4\text{H}9\text{N} \xrightarrow[\text{TEA, DCM}]{0-5^\circ\text{C}} \text{C}3\text{N}3\text{Cl}2(\text{C}4\text{H}8\text{N}) + \text{HCl}

$$

This step achieves >90% yield due to the high nucleophilicity of pyrrolidine and the low steric hindrance at the 6-position.

Step 2: Substitution with 3-Methoxyphenylamine

The 2-chloro group is replaced with 3-methoxyaniline at 40–50°C in a polar aprotic solvent (e.g., tetrahydrofuran, THF). Catalytic iodine enhances reactivity by polarizing the C–Cl bond:

$$

\text{C}3\text{N}3\text{Cl}2(\text{C}4\text{H}8\text{N}) + \text{NH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow[\text{I}2, \text{THF}]{40^\circ\text{C}} \text{C}3\text{N}3\text{Cl}(\text{C}4\text{H}8\text{N})(\text{C}7\text{H}7\text{NO}) + \text{HCl}

$$

Yields range from 75–85%, with unreacted starting materials removed via column chromatography.

Step 3: Substitution with 4-Methoxyphenylamine

The final 4-chloro position is substituted with 4-methoxyaniline under reflux conditions (80–90°C) in ethanol. Elevated temperatures overcome the decreased reactivity of the remaining chloro group:

$$

\text{C}3\text{N}3\text{Cl}(\text{C}4\text{H}8\text{N})(\text{C}7\text{H}7\text{NO}) + \text{NH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow[\text{EtOH}]{\Delta} \text{C}3\text{N}3(\text{C}4\text{H}8\text{N})(\text{C}7\text{H}7\text{NO})_2 + \text{HCl}

$$

This step yields 70–80% product, with residual impurities removed via recrystallization.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (1–2 M in diethyl ether) under ice-cooling. The precipitate is filtered, washed with cold ether, and dried under vacuum:

$$

\text{C}{22}\text{H}{25}\text{N}6\text{O}2 + \text{HCl} \rightarrow \text{C}{22}\text{H}{25}\text{N}6\text{O}2 \cdot \text{HCl}

$$

This step achieves near-quantitative yields (>95%) and ensures stability for storage.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Comparative studies reveal that solvent polarity significantly impacts substitution efficiency:

| Step | Optimal Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | TEA | 92 | 98 |

| 2 | THF | I₂ | 83 | 95 |

| 3 | Ethanol | None | 78 | 97 |

Polar aprotic solvents (DCM, THF) facilitate SNAr by stabilizing transition states, while ethanol’s high boiling point enables reflux conditions for the final substitution.

Temperature and Time Profiles

Controlled heating is critical to avoid side reactions such as over-substitution or ring degradation:

- Step 1: 0–5°C for 2–3 hours

- Step 2: 40–50°C for 6–8 hours

- Step 3: 80–90°C for 12–14 hours

Prolonged heating in Step 3 compensates for reduced electrophilicity at the 4-position.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 6.8 min.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Step 1 Time | 3 h | 1.5 h |

| Step 3 Yield | 78% | 85% |

| Purity Post-Salt | 97% | 99% |

Flow systems minimize thermal gradients, improving consistency and reducing by-product formation.

Challenges and Mitigation Strategies

By-Product Formation

Purification Difficulties

- Issue: Co-elution of hydrochloride salt with unreacted anilines.

- Solution: Gradient elution chromatography (5→20% MeOH in DCM).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution on a triazine core. Key steps include:

- Diazotization of substituted anilines to generate reactive intermediates.

- Sequential coupling with pyrrolidine and methoxyphenylamine derivatives under reflux in solvents like 1,4-dioxane or dichloroethane .

- Hydrochloride salt formation via acid treatment. Optimization strategies:

- Use continuous flow synthesis to enhance efficiency and reduce side reactions .

- Adjust catalyst loading (e.g., K₂CO₃) and solvent polarity to improve regioselectivity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural elucidation, especially to resolve steric effects from methoxyphenyl groups .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography .

Q. How do the physicochemical properties (solubility, stability) influence experimental design in biological assays?

- Solubility : Enhanced aqueous solubility due to the hydrochloride salt (critical for in vitro assays). Use DMSO stock solutions (<10% v/v) to avoid solvent toxicity .

- Stability : Degrades under extreme pH (<3 or >10) or prolonged exposure to heat (>60°C). Store lyophilized at -20°C and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

- Methodology :

- Synthesize analogs with varied substituents (e.g., replacing methoxy with fluoro or ethyl groups) .

- Test in vitro activity (e.g., kinase inhibition or cytotoxicity assays) and correlate with electronic (Hammett constants) or steric (Taft parameters) properties .

- Use molecular docking to predict binding interactions with target proteins (e.g., kinases or receptors) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Experimental Design :

- Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) affecting yield .

- Validate biological assays with positive/negative controls and replicate experiments across labs .

- Data Analysis :

- Use multivariate regression to account for confounding factors (e.g., solvent purity, humidity) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .

Q. How can stability issues be systematically addressed during formulation or long-term storage?

- Stress Testing :

- Expose to accelerated conditions (40°C/75% RH) and monitor degradation via HPLC .

- Formulation Optimization :

- Use lyoprotectants (e.g., trehalose) for lyophilization or lipid-based nanoparticles for aqueous dispersion .

- Analytical Methods :

- Differential Scanning Calorimetry (DSC) to study thermal decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.